molecular formula C18H18FN7O2 B2407190 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone CAS No. 1788562-05-9

1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone

Cat. No. B2407190
CAS RN: 1788562-05-9
M. Wt: 383.387
InChI Key: HIZHAIMPKHOCQN-UHFFFAOYSA-N
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Description

1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone is a useful research compound. Its molecular formula is C18H18FN7O2 and its molecular weight is 383.387. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of derivatives containing the structural motif of the specified compound have been explored in various studies. For instance, the work by Bhat et al. (2018) on dihydropyrimidinone derivatives incorporating piperazine and morpholine moieties highlighted a simple and efficient method for synthesizing these compounds, demonstrating the versatility of such structures in chemical synthesis (Bhat et al., 2018). Additionally, Govindhan et al. (2017) synthesized and characterized a compound through click chemistry, illustrating the broad utility of these frameworks in constructing complex molecules with potential biological applications (Govindhan et al., 2017).

Potential Applications

The scientific applications of compounds with such structural features extend into areas such as antimicrobial, antifungal, and antineoplastic activities. For example, Mermer et al. (2018) synthesized 1,2,4-triazole derivatives containing a piperazine nucleus, investigating their biological potentials including antimicrobial and antioxidant activities, which indicates the compound's relevance in developing new therapeutic agents (Mermer et al., 2018). Furthermore, the study by Zurenko et al. (1996) on oxazolidinone antibacterial agents, although not directly mentioning the exact compound, showcases the importance of piperazinyl structures in developing novel antibacterial agents with efficacy against a range of pathogens (Zurenko et al., 1996).

properties

IUPAC Name

2-(2-fluorophenoxy)-1-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN7O2/c19-14-3-1-2-4-15(14)28-10-18(27)25-7-5-24(6-8-25)16-9-17(22-12-21-16)26-13-20-11-23-26/h1-4,9,11-13H,5-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIZHAIMPKHOCQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)COC4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone

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